5-Carboxyrhodamine 110 NHS Ester: A Technical Guide to a Superior Green Fluorescent Dye
5-Carboxyrhodamine 110 NHS Ester: A Technical Guide to a Superior Green Fluorescent Dye
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Carboxyrhodamine 110 N-hydroxysuccinimidyl (NHS) ester is a highly efficient, amine-reactive fluorescent labeling dye that has emerged as a superior alternative to traditional green fluorophores, such as fluorescein (B123965) isothiocyanate (FITC). Its exceptional photostability and pH insensitivity make it an invaluable tool for a wide range of applications in biological research and drug development, where robust and reliable fluorescence detection is paramount. This technical guide provides an in-depth overview of the properties, applications, and experimental protocols for 5-Carboxyrhodamine 110 NHS Ester.
Core Properties and Advantages
5-Carboxyrhodamine 110 NHS Ester, also known as Rhodamine Green, is the nonsulfonated analog of the Alexa Fluor® 488 dye.[1][2] It covalently binds to primary amines on proteins, peptides, amino-modified oligonucleotides, and other amine-containing molecules to form stable amide bonds.[3] This reactivity makes it a versatile tool for generating brightly fluorescent bioconjugates.
The key advantages of 5-Carboxyrhodamine 110 NHS Ester over other green fluorescent dyes, particularly fluorescein-based dyes, are its:
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Exceptional Photostability: Conjugates of 5-Carboxyrhodamine 110 are significantly more resistant to photobleaching, allowing for longer exposure times during fluorescence microscopy and more reliable quantification in imaging experiments.[2][3]
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pH Insensitive Fluorescence: The fluorescence intensity of 5-Carboxyrhodamine 110 is stable across a broad pH range of 4 to 9.[1][2] This is a critical feature for experiments in cellular environments where pH can fluctuate, ensuring consistent signal intensity.
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High Fluorescence Quantum Yield: Bioconjugates of 5-Carboxyrhodamine 110 exhibit a high fluorescence quantum yield, resulting in bright and easily detectable signals.[2]
Quantitative Data Summary
The following table summarizes the key quantitative properties of 5-Carboxyrhodamine 110 and compares it with other commonly used green fluorescent dyes.
| Property | 5-Carboxyrhodamine 110 | Fluorescein (FITC) | Alexa Fluor® 488 |
| Excitation Maximum (λex) | ~502 nm | ~494 nm | ~495 nm |
| Emission Maximum (λem) | ~527 nm | ~518 nm | ~519 nm |
| Molar Extinction Coefficient (ε) | ~76,000 cm⁻¹M⁻¹ | ~70,000 cm⁻¹M⁻¹ | ~71,000 cm⁻¹M⁻¹ |
| Fluorescence Quantum Yield (Φ) | High (conjugate dependent) | ~0.92 (in 0.1 M NaOH) | ~0.92 |
| pH Sensitivity | Insensitive (pH 4-9) | Highly sensitive | Insensitive |
| Photostability | Very High | Low | High |
| Molecular Weight (NHS Ester) | ~471.43 g/mol | ~473.4 g/mol | ~643.4 g/mol |
| Solubility | DMSO, DMF | DMSO, DMF | Water, DMSO, DMF |
Applications
The robust fluorescent properties of 5-Carboxyrhodamine 110 NHS Ester make it suitable for a variety of applications, including:
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Immunofluorescence (IF) and Immunohistochemistry (IHC): For the fluorescent labeling of primary and secondary antibodies to visualize the localization of specific proteins in cells and tissues.
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Flow Cytometry: To label antibodies or other probes for the identification and quantification of specific cell populations.
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Fluorescence Microscopy: For high-resolution imaging of cellular structures and dynamic processes.
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Glycobiology: For the fluorescent labeling of glycoproteins and other carbohydrates.
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Bioconjugation: For the general labeling of proteins, peptides, and nucleic acids for use in various biochemical and cellular assays.
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Fluorescence Correlation Spectroscopy (FCS): The bright and stable fluorescence of its conjugates makes it a suitable dye for FCS applications.[2]
Experimental Protocols
Protein (Antibody) Labeling with 5-Carboxyrhodamine 110 NHS Ester
This protocol provides a general procedure for labeling proteins, such as antibodies, with 5-Carboxyrhodamine 110 NHS Ester. The optimal dye-to-protein molar ratio should be determined empirically for each specific protein.
Materials:
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Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
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5-Carboxyrhodamine 110 NHS Ester
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Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
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1 M Sodium bicarbonate buffer (pH 8.3)
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Purification column (e.g., gel filtration, dialysis cassette)
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Reaction tubes
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Vortexer and centrifuge
Procedure:
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Prepare Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against an appropriate buffer like PBS.
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Prepare Dye Stock Solution: Immediately before use, dissolve the 5-Carboxyrhodamine 110 NHS Ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
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Adjust pH of Protein Solution: Add an appropriate volume of 1 M sodium bicarbonate buffer to the protein solution to raise the pH to 8.3. This is crucial for the efficient reaction of the NHS ester with primary amines.
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Labeling Reaction: While gently vortexing, add the calculated amount of the dye stock solution to the protein solution. A common starting point is a 10- to 20-fold molar excess of the dye to the protein.
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Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
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Purification: Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) or by dialysis against PBS.
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Determination of Degree of Labeling (DOL): The DOL can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~502 nm).
-
Storage: Store the labeled protein at 4°C, protected from light. For long-term storage, aliquots can be stored at -20°C or -80°C.
Immunofluorescence Staining of Cultured Cells
This protocol describes a general procedure for using a 5-Carboxyrhodamine 110-labeled antibody for immunofluorescence staining of adherent cells.
Materials:
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Cells grown on coverslips or in chamber slides
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Phosphate-buffered saline (PBS)
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Fixation buffer (e.g., 4% paraformaldehyde in PBS)
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Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
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Blocking buffer (e.g., 1% BSA in PBS)
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5-Carboxyrhodamine 110-labeled primary or secondary antibody
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Mounting medium (with or without DAPI)
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Microscope slides
Procedure:
-
Cell Culture: Grow cells to the desired confluency on sterile glass coverslips or in chamber slides.
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Fixation: Aspirate the culture medium and wash the cells once with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
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Permeabilization (for intracellular targets): If staining an intracellular antigen, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 30-60 minutes at room temperature.
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Primary Antibody Incubation: If using an unlabeled primary antibody, incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
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Washing: Wash the cells three times with PBS for 5 minutes each.
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Secondary Antibody Incubation: Incubate the cells with the 5-Carboxyrhodamine 110-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light. If using a directly labeled primary antibody, skip this step.
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Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
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Mounting: Mount the coverslips onto microscope slides using a drop of mounting medium.
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Imaging: Visualize the fluorescently labeled cells using a fluorescence microscope with appropriate filters for the green emission of 5-Carboxyrhodamine 110.
Visualizations
Signaling Pathway and Workflow Diagrams
Caption: Workflow for labeling proteins with 5-Carboxyrhodamine 110 NHS Ester.
Caption: Experimental workflow for immunofluorescence staining.
Conclusion
5-Carboxyrhodamine 110 NHS Ester is a high-performance fluorescent dye that offers significant advantages for the labeling of biomolecules. Its superior photostability and pH insensitivity, coupled with its bright green fluorescence, make it an excellent choice for a wide array of applications in modern biological research. By following the protocols outlined in this guide, researchers can effectively utilize this powerful tool to generate high-quality, reproducible data in their fluorescence-based assays.
References
- 1. Fluorogenic Label for Biomolecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescein, Oregon Green and Rhodamine Green Dyes—Section 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. 5/6-Carboxyrhodamine 110-PEG3-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
